(3-CHLOROPHENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE
Description
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is a complex organic compound characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a piperazine ring
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-5-3-4-13(12-14)17(22)20-10-8-19(9-11-20)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSIROMDCBJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring, which can be achieved using reagents like chlorine gas or thionyl chloride.
Piperazine Coupling: The coupling of the chlorophenyl and nitrophenyl groups to a piperazine ring, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chlorine atom with other functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with piperazine moieties exhibit significant anticancer properties. Studies have shown that derivatives of piperazine, including (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone, can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated selective cytotoxicity against various cancer cell lines .
2. Antidepressant and Anxiolytic Effects
The compound's structural similarity to known antidepressants suggests potential applications in treating mood disorders. Research into related piperazine derivatives has shown efficacy in modulating serotonin receptors, which are crucial for mood regulation. A recent study indicated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .
Materials Science Applications
1. Drug Delivery Systems
The unique properties of this compound make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability. Research has focused on encapsulating this compound within nanoparticles to improve targeted delivery to tumor sites, thereby minimizing side effects associated with conventional chemotherapy .
2. Synthesis of Novel Polymers
The compound can also serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Biochemical Studies
1. Enzyme Inhibition Studies
Biochemical assays have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation. For example, studies have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This inhibition could provide insights into developing anti-inflammatory drugs.
2. Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to identify the relationship between the chemical structure of this compound and its biological activity. By systematically modifying different functional groups on the molecule, researchers can optimize its efficacy and selectivity for specific biological targets.
Case Studies
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
- (4-Chlorophenyl)[3-(trichloromethyl)-2-oxiranyl]methanone
Uniqueness
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to a piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H21ClN4O2
- Molecular Weight : 388.86 g/mol
The presence of a chlorophenyl group and a nitrophenyl group suggests potential interactions with various biological targets, particularly in neuropharmacology.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. Specifically, it is hypothesized to interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways may contribute to these effects.
- Anxiolytic Effects : The compound may also display anxiolytic properties, potentially reducing anxiety-related behaviors in preclinical studies.
- Neuroprotective Effects : Preliminary data suggest that this compound could offer neuroprotection against oxidative stress, a common factor in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant effect. The results were comparable to established antidepressants such as fluoxetine.
Case Study 2: Neuroprotection
In vitro experiments revealed that the compound protected neuronal cells from apoptosis induced by oxidative stress. This finding suggests potential therapeutic applications for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine ring reacts with substituted carbonyl compounds under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Temperature control (80–120°C) and reaction time (12–24 hours) are critical for yield optimization. Intermediate purification involves column chromatography, while final product validation uses NMR and HPLC (>95% purity) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 45–55 ppm).
- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.9) .
- X-ray Crystallography : Used to resolve stereochemistry (if crystalline), with SHELX software refining unit cell parameters .
Q. What analytical techniques ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- Karl Fischer Titration : Measures residual moisture (<0.5% w/w) to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence biological activity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., replacing 2-nitrophenyl with 3-nitrophenyl) and testing receptor binding affinity. For example:
- Dopamine D2/D3 Receptor Assays : Radioligand displacement assays (³H-spiperone) quantify IC₅₀ values.
- Computational Modeling : Docking simulations (AutoDock Vina) predict interactions with receptor active sites.
- Data Interpretation : A 2-nitrophenyl group enhances π-π stacking with Tyr⁷.⁴³ in D3 receptors, improving selectivity .
Q. What strategies resolve contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH (7.4 vs. 7.0) and temperature (25°C vs. 37°C).
- Meta-Analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers.
- In Silico Validation : Cross-check with ChEMBL or PubChem bioactivity datasets .
Q. How is the compound’s metabolic stability evaluated in preclinical models?
- Methodological Answer :
- Microsomal Incubation : Rat liver microsomes + NADPH quantify half-life (t₁/₂) via LC-MS/MS.
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition (IC₅₀ < 10 μM indicates risk of drug-drug interactions) .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
